

benchmarking the performance of 3-Bromo-2-methoxybenzoic acid against commercial alternatives

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Compound of Interest

Compound Name: **3-Bromo-2-methoxybenzoic acid**

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An Objective Guide to Benchmarking **3-Bromo-2-methoxybenzoic Acid** Against Commercial Alternatives

Introduction

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of a starting material is a pivotal decision that dictates the efficiency, scalability, and economic viability of a synthetic route. **3-Bromo-2-methoxybenzoic acid** (CAS 101084-39-3) has established itself as a versatile and valuable building block. Its unique substitution pattern—a carboxylic acid, a methoxy group, and a bromine atom—offers a triad of functional handles for diverse chemical transformations.^[1] The strategic placement of the bromine atom ortho to the methoxy group and meta to the carboxylic acid influences its reactivity, making it a key intermediate in the synthesis of complex molecules, including benzofurans and other biologically active scaffolds.^{[2][3]}

This guide provides a comprehensive performance benchmark of **3-Bromo-2-methoxybenzoic acid** against its common commercial alternatives. We will move beyond catalog specifications to provide an in-depth analysis grounded in experimental data and mechanistic principles, empowering researchers, chemists, and process development professionals to make informed decisions for their specific synthetic challenges.

Physicochemical Profile: A Comparative Overview

The foundational properties of a reagent are critical for its handling, storage, and reactivity.

Below is a comparative table of **3-Bromo-2-methoxybenzoic acid** and its relevant structural isomers and halogen analogs.

Property	3-Bromo-2-methoxybenzoic Acid	3-Bromo-4-methoxybenzoic Acid	3-Chloro-2-methoxybenzoic Acid (representative)	3-Iodo-2-methoxybenzoic Acid (representative)
CAS Number	101084-39-3[4]	15854-46-3[5]	N/A (Hypothetical for comparison)	N/A (Hypothetical for comparison)
Molecular Formula	C ₈ H ₇ BrO ₃ [4]	C ₈ H ₇ BrO ₃ [5]	C ₈ H ₇ ClO ₃	C ₈ H ₇ IO ₃
Molecular Weight	231.04 g/mol [4]	231.04 g/mol	186.59 g/mol	278.04 g/mol
Melting Point	119-123 °C[4]	218-222 °C	Varies	Varies
Purity (Typical)	≥97%[4]	≥98%	≥97%	≥97%
Appearance	Solid[4]	White to off-white powder	Crystalline solid	Crystalline solid
Key Structural Feature	ortho-methoxy, meta-carboxy	para-methoxy, meta-carboxy	Lighter, less reactive halogen	Heavier, more reactive halogen

Causality Behind the Data: The choice between these alternatives is often dictated by the desired reactivity and the specific synthetic transformation. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical factor, with the reactivity trend being C-I > C-Br > C-Cl.[6] While an iodo-analog offers faster reaction times, it is typically more expensive and can be less stable. **3-Bromo-2-methoxybenzoic acid** often represents the optimal balance of reactivity, stability, and cost-effectiveness for many applications.

Core Application Benchmark I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

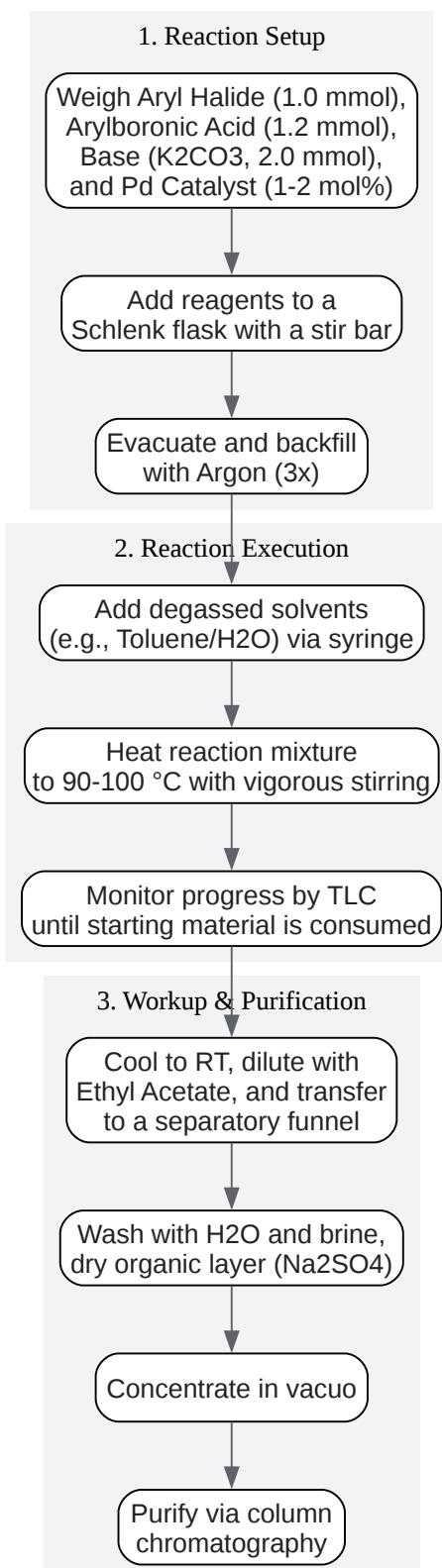
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for synthesizing biaryl structures prevalent in pharmaceuticals.^{[7][8]} The performance of the aryl halide is paramount to the success of this transformation.

The Causality of Experimental Design

In a typical Suzuki coupling, the goal is to achieve high yield with minimal catalyst loading and reaction time. The choice of catalyst, base, and solvent system is critical. We select a palladium catalyst with a phosphine ligand, as this system is well-established for its efficiency. A weak base like potassium carbonate is sufficient to facilitate the transmetalation step without hydrolyzing the ester products that might be formed from the benzoic acid.^[7] A biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a standard laboratory workflow for performing a comparative Suzuki-Miyaura coupling experiment.



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Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance Data

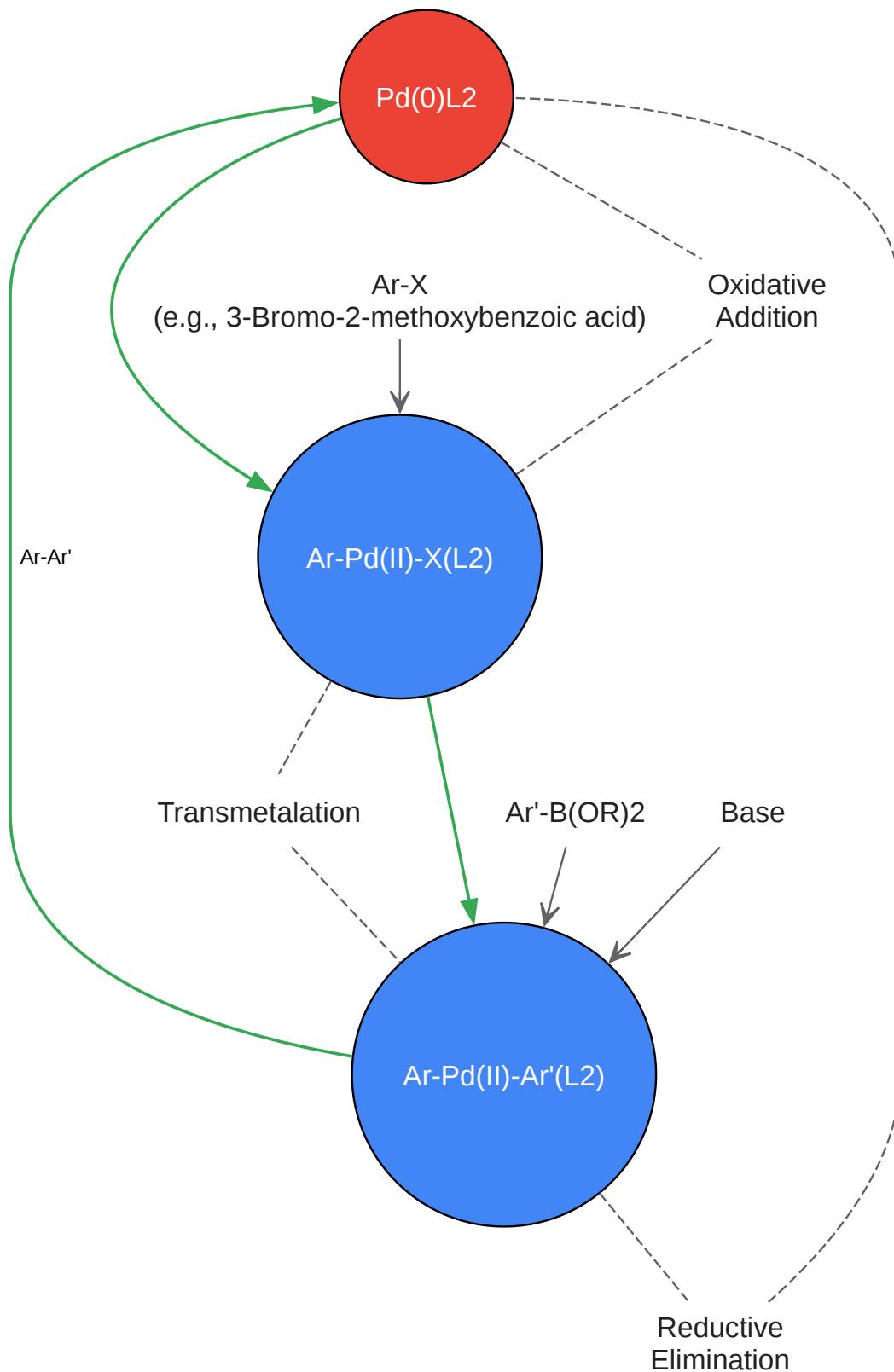
The table below presents representative data for the coupling of various 3-halo-2-methoxybenzoic acids with phenylboronic acid, illustrating the expected performance trade-offs.

Aryl Halide Substrate	Catalyst Loading (mol%)	Reaction Time (h)	Yield (%)	Key Insight
3-Bromo-2-methoxybenzoic acid	2	8	88	Balanced Performance: Good reactivity and high yield under standard conditions. [6]
3-Chloro-2-methoxybenzoic acid	4	24	75	Lower Reactivity: Requires higher catalyst loading and longer time; may need specialized ligands.
3-Iodo-2-methoxybenzoic acid	1	4	95	Highest Reactivity: Fastest reaction with lowest catalyst loading, but higher substrate cost. [6]

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[\[6\]](#)

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Core Application Benchmark II: Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. **3-Bromo-2-methoxybenzoic acid** is a valuable precursor for constructing substituted benzofurans.

Synthetic Strategy: Intramolecular Cyclization

A common strategy involves an initial coupling reaction at the bromine position, followed by a demethylation and intramolecular cyclization to form the furan ring. This contrasts with alternative methods that might build the ring from a different set of precursors, such as the Perkin benzofuran synthesis or cyclization of o-alkenylphenols.[9][10]

Synthetic Workflow: From Precursor to Benzofuran

The following pathway illustrates a viable route to a 2-arylbenzofuran derivative starting from our compound of interest.

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Caption: A multi-step synthesis pathway to a benzofuran derivative.

Detailed Experimental Protocol: Sonogashira Coupling (Step 1)

This protocol is a self-validating system; successful execution of this step is a prerequisite for the subsequent cyclization.

- Inert Atmosphere Setup: To a flame-dried Schlenk flask, add **3-Bromo-2-methoxybenzoic acid** (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.06 eq).
- Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed triethylamine (Et_3N) as the solvent and base.
- Substrate Introduction: Add the terminal alkyne (1.1 eq) dropwise via syringe.
- Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.
- Workup: Upon completion, quench the reaction with saturated aqueous NH_4Cl . Extract the product into ethyl acetate.
- Purification: Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 3-(alkynyl)-2-methoxybenzoic acid intermediate.

Expertise in Action: The choice of a Sonogashira coupling is deliberate. It efficiently forms the key C-C bond needed for cyclization. The copper(I) co-catalyst is crucial for activating the alkyne. Using Et_3N as both the base and solvent simplifies the reaction setup.

Final Analysis and Selection Criteria

When should a researcher choose **3-Bromo-2-methoxybenzoic acid** over its alternatives? The decision hinges on a multi-faceted analysis of reactivity, cost, and strategic synthetic planning.

- For Balanced Performance: **3-Bromo-2-methoxybenzoic acid** is the workhorse. It provides a reliable and predictable level of reactivity for a broad range of cross-coupling reactions without the premium cost and potential instability of iodo-derivatives. It is the go-to choice for general discovery chemistry and initial scale-up efforts.
- For Maximum Reactivity: When reaction time is critical, or when coupling with a particularly challenging partner, the corresponding 3-iodo-2-methoxybenzoic acid is the superior choice. The weaker C-I bond facilitates faster oxidative addition, often leading to higher yields in shorter times, albeit at a higher purchasing cost.^[6]

- For Cost-Driven, Large-Scale Synthesis: The 3-chloro-2-methoxybenzoic acid analog becomes a consideration primarily for process chemistry where raw material cost is a dominant factor. However, its lower reactivity necessitates more forceful reaction conditions (higher temperatures, stronger bases, and more sophisticated, expensive catalyst systems), which can offset the initial savings and introduce challenges with functional group tolerance.
- For Alternative Regiochemistry: Isomers like 3-Bromo-4-methoxybenzoic acid are not direct competitors but rather tools for achieving different substitution patterns on the final product. The choice is dictated entirely by the target molecule's structure.[11]

Conclusion

3-Bromo-2-methoxybenzoic acid stands as a strategically sound and economically viable intermediate in synthetic chemistry. While iodo-analogs offer a burst of reactivity and chloro-analogs present a low-cost entry point, the bromo-derivative provides an optimal and robust balance of performance, stability, and cost. Its predictable behavior in cornerstone reactions like Suzuki and Sonogashira couplings, combined with its utility as a precursor to valuable heterocyclic systems like benzofurans, solidifies its position as an indispensable tool in the synthetic chemist's arsenal.

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